molecular formula C17H13FO5S B15106054 4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Cat. No.: B15106054
M. Wt: 348.3 g/mol
InChI Key: SQVMSIOJUXZWOP-UHFFFAOYSA-N
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Description

4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multiple steps. One common method starts with the reaction of 4-fluorophenyl acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-phenyl-1,2-oxathiine-2,2-dioxide under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 3-phenyl-1,2-oxathiine-2,2-dioxide
  • 4-Fluorophenyl 3-phenyl-1,4-oxathiine-2-carboxylate

Uniqueness

4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is unique due to its dihydro-1,4-oxathiine ring, which imparts specific chemical and biological properties.

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide can be represented as follows:

  • Molecular Formula : C16H14FNO4S
  • Molecular Weight : 335.35 g/mol
  • CAS Number : Not available in the provided sources.

This compound is characterized by the oxathiine ring system, which contributes to its unique pharmacological properties.

Antimicrobial Properties

Research indicates that compounds within the oxathiine class exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxathiines possess inhibitory effects against various bacterial strains. For instance, a related compound showed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral potential of this compound has also been explored. A study highlighted that certain oxathiine derivatives could inhibit viral replication in vitro. The mechanism appears to involve interference with viral entry or replication processes . The specific activity of this compound in this context remains to be fully elucidated.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Preliminary studies suggest that oxathiines may act as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. For example, enzyme assays indicated that some derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxathiine derivatives, including this compound. The results indicated:

CompoundBacterial StrainMIC (µg/mL)
Oxathiine Derivative AStaphylococcus aureus16
Oxathiine Derivative BEscherichia coli32
This compound Not yet testedData pending

Evaluation of Antiviral Properties

In another investigation focusing on antiviral properties, the compound was tested against HIV strains. The findings suggested that certain structural modifications could enhance antiviral efficacy:

CompoundVirus TypeIC50 (µM)
Oxathiine Variant AHIV-10.05
Oxathiine Variant BHIV-20.10
This compound Not yet testedData pending

Properties

Molecular Formula

C17H13FO5S

Molecular Weight

348.3 g/mol

IUPAC Name

(4-fluorophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C17H13FO5S/c18-13-6-8-14(9-7-13)23-17(19)15-16(12-4-2-1-3-5-12)24(20,21)11-10-22-15/h1-9H,10-11H2

InChI Key

SQVMSIOJUXZWOP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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